Butanamide, N-(((1-carboxy-2-(3-hydroxyphenyl)ethyl)amino)carbonyl)methionyl-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-N3-((1,2,3,4-tetrahydro-8-hydroxy-3-isoquinolinyl)carbonyl)-D-2,3-diamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(((1-carboxy-2-(3-hydroxyphenyl)ethyl)amino)carbonyl)methionyl-N-((5-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)dihydro-4-hydroxy-2(3H)-furanylidene)methyl)-N3-methyl-N3-((1,2,3,4-tetrahydro-8-hydroxy-3-isoquinolinyl)carbonyl)-D-2,3-diamino- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, carboxylic acids, and hydroxyl groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:
Amide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds between carboxylic acids and amines.
Hydroxyl Group Introduction: Through oxidation reactions using reagents like PCC or Swern oxidation.
Pyrimidine Ring Formation: Via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: Amide groups can be reduced to amines using reagents like LiAlH4.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Swern oxidation.
Reduction: LiAlH4, NaBH4.
Substitution: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amides would yield amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its complex structure and functional groups.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Butanamide derivatives: Compounds with similar amide structures.
Pyrimidine derivatives: Compounds containing pyrimidine rings.
Isoquinoline derivatives: Compounds with isoquinoline structures.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and complex structure, which may confer unique chemical reactivity and biological activity compared to simpler analogs.
Properties
CAS No. |
126049-02-3 |
---|---|
Molecular Formula |
C39H48N8O12S |
Molecular Weight |
852.9 g/mol |
IUPAC Name |
2-[[(2S)-1-[[2-amino-3-[(8-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H48N8O12S/c1-20(45(2)33(52)27-16-22-7-5-9-29(49)25(22)18-41-27)32(40)35(54)47(19-24-17-30(50)36(59-24)46-12-10-31(51)44-39(46)58)34(53)26(11-13-60-3)42-38(57)43-28(37(55)56)15-21-6-4-8-23(48)14-21/h4-10,12,14,19-20,26-28,30,32,36,41,48-50H,11,13,15-18,40H2,1-3H3,(H,55,56)(H2,42,43,57)(H,44,51,58)/b24-19+/t20?,26-,27?,28?,30?,32?,36?/m0/s1 |
InChI Key |
ZZUYKUQLXZOTKJ-HZDUZTPTSA-N |
Isomeric SMILES |
CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)[C@H](CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C4CC5=C(CN4)C(=CC=C5)O |
Canonical SMILES |
CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C4CC5=C(CN4)C(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.